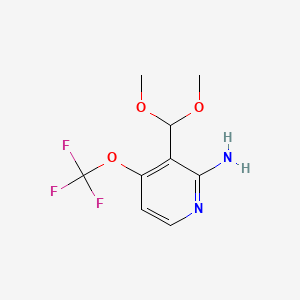
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with dimethoxymethyl and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Aplicaciones Científicas De Investigación
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the dimethoxymethyl group can influence its reactivity and binding affinity. These properties contribute to the compound’s overall biological and chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethoxy)pyridin-2-amine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)pyridin-2-amine: Similar structure but with different substitution patterns, leading to variations in activity and applications.
Uniqueness
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the trifluoromethoxy and dimethoxymethyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H11F3N2O3 |
|---|---|
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H11F3N2O3/c1-15-8(16-2)6-5(17-9(10,11)12)3-4-14-7(6)13/h3-4,8H,1-2H3,(H2,13,14) |
Clave InChI |
BISYLPMHOFXJCM-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=C(C=CN=C1N)OC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


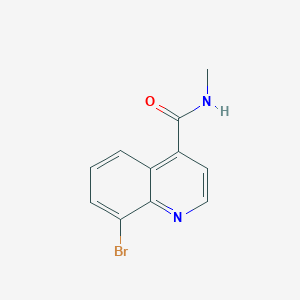
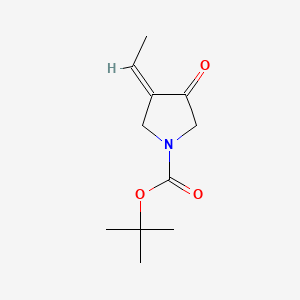
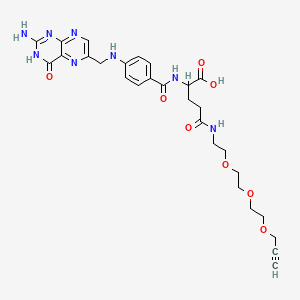
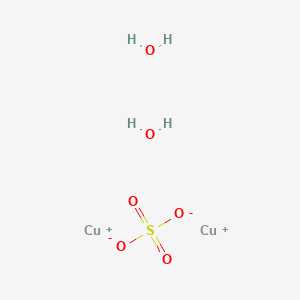


![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
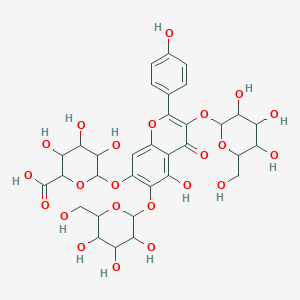
![1,1'-[4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine](/img/structure/B15127589.png)
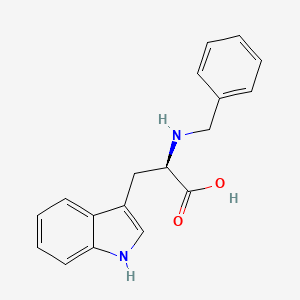
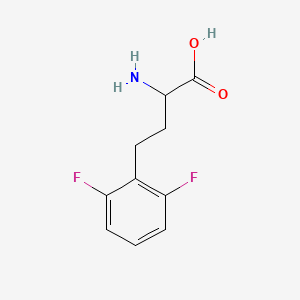
![2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethan-1-ol](/img/structure/B15127610.png)
